molecular formula C8HBrCl4N2 B13516251 7-Bromo-2,4,6,8-tetrachloroquinazoline

7-Bromo-2,4,6,8-tetrachloroquinazoline

Katalognummer: B13516251
Molekulargewicht: 346.8 g/mol
InChI-Schlüssel: XVUHOUSZDLFSIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2,4,6,8-tetrachloroquinazoline is a chemical compound with the molecular formula C8HBrCl4N2 and a molecular weight of 346.82 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is known for its unique structure, which includes bromine and chlorine atoms substituted at specific positions on the quinazoline ring.

Vorbereitungsmethoden

The synthesis of 7-Bromo-2,4,6,8-tetrachloroquinazoline typically involves the reaction of 2,4,6,8-tetrachloroquinazoline with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

7-Bromo-2,4,6,8-tetrachloroquinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-Bromo-2,4,6,8-tetrachloroquinazoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 7-Bromo-2,4,6,8-tetrachloroquinazoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

7-Bromo-2,4,6,8-tetrachloroquinazoline can be compared with other quinazoline derivatives, such as:

Eigenschaften

Molekularformel

C8HBrCl4N2

Molekulargewicht

346.8 g/mol

IUPAC-Name

7-bromo-2,4,6,8-tetrachloroquinazoline

InChI

InChI=1S/C8HBrCl4N2/c9-4-3(10)1-2-6(5(4)11)14-8(13)15-7(2)12/h1H

InChI-Schlüssel

XVUHOUSZDLFSIL-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=C(C(=C1Cl)Br)Cl)N=C(N=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.